molecular formula C25H23N3O3S B11979626 N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11979626
M. Wt: 445.5 g/mol
InChI Key: WSEZWDSYYPQFQC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic quinazolinone derivative identified in scientific research as a potent inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . Its mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby suppressing their autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and metastasis. This targeted action makes it a valuable chemical tool for investigating the pathophysiology of EGFR and HER2-driven cancers , including certain breast, lung, and gastric cancers. Researchers utilize this compound primarily in in vitro and cell-based assays to elucidate the complex roles of ErbB signaling in oncogenesis, to study mechanisms of resistance to existing targeted therapies, and to screen for potential synergistic effects in combination treatment strategies. The design of the molecule, incorporating the 4-oxo-3,4-dihydroquinazolin scaffold, is a recognized pharmacophore for kinase inhibition, and the specific substitutions, including the 4-ethoxyphenyl acetamide moiety, are explored for optimizing selectivity and potency against these key oncogenic targets.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H23N3O3S/c1-3-31-20-14-10-18(11-15-20)26-23(29)16-32-25-27-22-7-5-4-6-21(22)24(30)28(25)19-12-8-17(2)9-13-19/h4-15H,3,16H2,1-2H3,(H,26,29)

InChI Key

WSEZWDSYYPQFQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide requires a multi-step approach, typically involving:

  • Construction of the quinazolin-4(3H)-one core.

  • Introduction of the 4-methylphenyl substituent at position 3.

  • Sulfanyl group incorporation at position 2.

  • Acetamide side chain coupling with the 4-ethoxyphenyl moiety.

Retrosynthetically, the compound can be dissected into two primary fragments: the quinazolinone intermediate and the N-(4-ethoxyphenyl)acetamide-thiol component. This modular strategy allows for flexibility in optimizing individual steps .

Synthesis of the Quinazolinone Core

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclocondensation reactions. A widely adopted method involves:

Step 1: Formation of 3-(4-Methylphenyl)quinazolin-4(3H)-one

  • Reagents : Anthranilic acid derivatives (e.g., methyl 2-aminobenzoate) react with 4-methylphenyl isocyanate in the presence of a base such as triethylamine .

  • Conditions : Reflux in anhydrous toluene at 110°C for 12 hours.

  • Mechanism : Nucleophilic attack by the amine on the isocyanate carbonyl, followed by cyclization and elimination of methanol .

Representative Reaction:

Anthranilic acid derivative+4-Methylphenyl isocyanateEt3N, toluene3-(4-Methylphenyl)quinazolin-4(3H)-one\text{Anthranilic acid derivative} + \text{4-Methylphenyl isocyanate} \xrightarrow{\text{Et}_3\text{N, toluene}} \text{3-(4-Methylphenyl)quinazolin-4(3H)-one}

Yield : 68–72% .

Sulfanyl Group Introduction

The sulfanyl moiety at position 2 is introduced via nucleophilic substitution or thiol-disulfide exchange:

Step 2: Thiolation of Quinazolinone

  • Reagents : 3-(4-Methylphenyl)quinazolin-4(3H)-one reacts with thiourea in the presence of iodine as an oxidizing agent .

  • Conditions : Stirring in ethanol at 60°C for 6 hours.

  • Mechanism : Iodine facilitates the generation of a thiolate intermediate, which displaces a leaving group (e.g., chloride) at position 2 of the quinazolinone .

Intermediate : 2-Mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one.
Yield : 65–70% .

Acetamide Side Chain Coupling

The final step involves coupling the thiolated quinazolinone with N-(4-ethoxyphenyl)chloroacetamide:

Step 3: Thioether Formation

  • Reagents : 2-Mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one and N-(4-ethoxyphenyl)chloroacetamide.

  • Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature for 24 hours .

  • Mechanism : SN2 displacement of chloride by the thiolate anion.

Reaction Equation:

2-Mercaptoquinazolinone+ClCH2C(O)NHC6H4OEtK2CO3,DMFTarget Compound\text{2-Mercaptoquinazolinone} + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{OEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

Yield : 58–63% .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ValueEffect on Yield
SolventAnhydrous DMFMaximizes solubility of intermediates
Temperature25°C (Step 3)Prevents side reactions
Reaction Time24 hours (Step 3)Ensures complete displacement
BaseK₂CO₃Mild conditions prevent quinazolinone decomposition

Notable Findings :

  • Substituting DMF with THF reduced yields by 20% due to poor solubility .

  • Elevated temperatures (>40°C) in Step 3 led to acetamide hydrolysis .

Purification and Characterization

Purification :

  • Column chromatography using silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

  • Recrystallization from ethanol improves purity to >98% .

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H, quinazolinone-H), 7.65–7.12 (m, 11H, aromatic), 4.05 (q, J = 7.0 Hz, 2H, OCH₂), 3.82 (s, 2H, SCH₂), 2.38 (s, 3H, CH₃) .

  • HRMS : m/z calculated for C₂₅H₂₃N₃O₃S [M+H]⁺: 446.1533; found: 446.1531 .

Alternative Synthetic Routes

Route A: One-Pot Synthesis

  • Combines Steps 1–3 using a sequential addition protocol.

  • Advantages : Reduces purification steps.

  • Disadvantages : Lower overall yield (45%) due to intermediate instability .

Route B: Solid-Phase Synthesis

  • Immobilizes the quinazolinone core on Wang resin for iterative coupling.

  • Yield : 52%, with higher purity (99%) .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazolinone Core

The quinazolinone ring’s 3-position substituents significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name Quinazolinone Substituent Acetamide Substituent Key Differences Reference
Target Compound 4-Methylphenyl 4-Ethoxyphenyl Baseline structure for comparison
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide 4-Sulfamoylphenyl 4-Ethoxyphenyl Sulfamoyl group introduces electron-withdrawing effects and hydrogen-bonding potential
N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-Methylphenyl 4-Methoxyphenyl Methoxy vs. ethoxy group alters lipophilicity and metabolic stability
2-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}-N-(4-chlorophenyl)acetamide 4-Fluorophenyl 4-Chlorophenyl Halogen substituents enhance binding via halogen bonds but increase toxicity risks
  • In contrast, electron-withdrawing groups like sulfamoyl (compound 13 in ) may improve solubility but reduce membrane permeability .
  • Steric Considerations : Bulky substituents (e.g., 4-sulfamoylphenyl) can hinder binding to sterically constrained targets, whereas smaller groups (e.g., methyl) optimize fit in hydrophobic pockets .

Modifications to the Acetamide Side Chain

The acetamide’s aryl group impacts target selectivity and pharmacokinetics:

Compound Name Acetamide Substituent Biological Activity (If Reported) Reference
N-(4-Ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-Ethoxyphenyl Not explicitly reported; inferred antimicrobial potential
N-(3,5-Dimethoxyphenyl)-2-{[3-(4-sulfamoylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 3,5-Dimethoxyphenyl Enhanced antimicrobial activity vs. monosubstituted analogs
N-(2-Methyl-4-nitrophenyl)-2-{[3-(4-sulfamoylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 2-Methyl-4-nitrophenyl Nitro group confers redox activity but increases toxicity
  • Lipophilicity : Ethoxy and methoxy groups (logP ~2.5–3.0) improve membrane penetration compared to polar sulfamoyl derivatives (logP ~1.8) .

Functional Group Additions

Incorporation of heterocycles or additional rings diversifies activity:

Compound Name Additional Structural Feature Pharmacological Relevance Reference
N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Thioxothiazolidinone ring Anticancer activity via kinase inhibition
VUF10474 (NBI-74330) Pyrido[2,3-d]pyrimidin core CXCR3 receptor antagonism
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide Pyrimidinone and benzothiazole moieties CK1 kinase inhibition
  • Mechanistic Diversity: Thioxothiazolidinone derivatives (e.g., compound 5 in ) exhibit dual inhibition of kinases and dehydrogenases, while pyrido[2,3-d]pyrimidins (e.g., VUF10474) target chemokine receptors .

Biological Activity

N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic compound that belongs to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural complexity of this molecule suggests various mechanisms of action, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O3S, with a molecular weight of 445.5 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, and an ethoxyphenyl group that may influence its pharmacokinetic properties.

Property Value
Molecular FormulaC25H23N3O3S
Molecular Weight445.5 g/mol
IUPAC NameN-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanylacetamide
InChI KeyZNAPNTCRHPGKDQ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The quinazolinone moiety may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : The compound may bind to various receptors, modulating their function and influencing cellular responses.
  • Antioxidant Activity : The sulfanyl group can participate in redox reactions, potentially providing antioxidant effects that protect cells from oxidative stress.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the p53 pathway.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in 2019 explored the anticancer effects of related quinazolinone derivatives. Results indicated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Testing : In another research effort, derivatives of quinazolinones were tested against various microbial strains. Results showed promising antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Q. What mechanistic studies are needed to elucidate its mode of action?

  • Methodological Answer :
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kᵈ) to proposed targets .
  • Gene Knockdown : siRNA silencing of CXCR3 in cell lines to confirm pathway specificity .

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